2-Butanone, 3-bromo-4-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butanone, 3-bromo-4-phenyl- (2-Butanone) is a volatile organic compound (VOC) with a wide range of applications in the scientific research field. It is a colorless liquid with a sweet, fruity odor and a boiling point of 86.7 °C. 2-Butanone is an important intermediate in the synthesis of numerous organic compounds and is used as a solvent in many laboratory processes. It is also used in the production of pharmaceuticals, pesticides, dyes, and other industrial products.

Scientific Research Applications

Synthesis and Characterization : One study focused on the synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, derived from 2-bromo[1-14C]acetic acid, which has applications in radioactive synthesis and chemical analysis (Dischino, Banville, & Rémillard, 2003).

Medicinal Applications : Another study explored the fabrication of 4-phenyl-2-butanone, a medium used in synthesizing medicine for inflammation reduction and codeine (Jiangli Zhang, 2005).

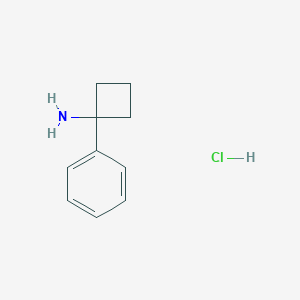

Antimicrobial Properties : Research on the synthesis and characterization of substituted phenyl azetidines, including derivatives of 2-(4-bromo phenyl) methyl cyanide, indicated potential antimicrobial applications (Doraswamy & Ramana, 2013).

Chemical Structure Studies : A study on the structure of bromo compounds formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, relevant to understanding chemical structures and reactions (Mikhaĭlov & 'eva, 1960).

Fruit Fly Attractant : A synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone and its testing as a fruit fly attractant indicates potential applications in pest control and agriculture (Pradika, Pranowo, & Matsjeh, 2020).

Enantioselective Syntheses : Research on enantioselective syntheses of stereoisomers of 3-hydroxy-4-phenyl-2-butanone explored their applications in flavor and fragrance, highlighting differences in aroma between isomers (Tian, Ye, Sun, Liu, Huang, & Chen, 2011).

Catalysis and Hydrogenation : Studies have also been conducted on the effect of solvents on the hydrogenation of 4-phenyl-2-butanone over Pt-based catalysts, relevant to chemical processing and catalysis (McManus, Daly, Thompson, Connor, Hardacre, Wilkinson, Bonab, Dam, Simmons, Stitt, D’Agostino, McGregor, Gladden, & Delgado, 2015).

Mechanism of Action

Target of Action

The primary target of 2-Butanone, 3-bromo-4-phenyl- is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its targets through a free radical reaction . NBS (N-bromosuccinimide) initiates the reaction by losing the N-bromo atom, leaving behind a succinimidyl radical . This radical removes a hydrogen atom from the benzylic position, forming succinimide . The resulting benzylic radical then reacts with NBS to form the brominated compound .

Biochemical Pathways

The reaction of 2-Butanone, 3-bromo-4-phenyl- primarily involves the free radical bromination pathway . This pathway is characterized by the substitution of a hydrogen atom at the benzylic position with a bromine atom . The reaction is facilitated by the resonance stabilization of the benzylic radical .

Result of Action

The primary result of the action of 2-Butanone, 3-bromo-4-phenyl- is the bromination of the benzylic position . This transformation can significantly alter the chemical properties of the aromatic compound, potentially leading to changes in its reactivity, stability, and interactions with other molecules.

Action Environment

The action of 2-Butanone, 3-bromo-4-phenyl- can be influenced by various environmental factors. For instance, the reaction rate may be affected by the temperature and the concentration of NBS . Additionally, the presence of other reactive species could potentially interfere with the reaction. Therefore, the reaction is typically carried out in a controlled environment to ensure its efficiency and selectivity .

properties

IUPAC Name |

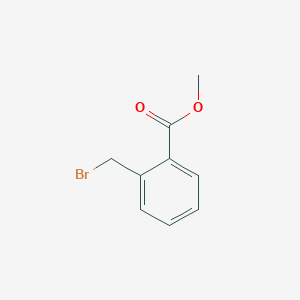

3-bromo-4-phenylbutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQAKKEJGMRSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446104 |

Source

|

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55985-68-7 |

Source

|

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)